molecular formula C11H15NO B1453572 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1179255-66-3

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B1453572
CAS No.: 1179255-66-3
M. Wt: 177.24 g/mol
InChI Key: LUNDWBGKMFHRAO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with a complex structure that includes both an aminomethyl group and a tetrahydronaphthalenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a reductive amination process. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(Formylmethyl)-1,2,3,4-tetrahydronaphthalen-2-one, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the tetrahydronaphthalenol moiety can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-3-ol
  • 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-4-ol

Uniqueness

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the hydroxyl group on the second carbon of the tetrahydronaphthalene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

2-(aminomethyl)-3,4-dihydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNDWBGKMFHRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179255-66-3
Record name 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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